1,3-Diiodoperfluoropropane
Overview
Description
. This compound is characterized by its unique structure, which includes two iodine atoms and a perfluorinated carbon chain. It is known for its high density and relatively high boiling point .
Preparation Methods
The synthesis of 1,3-Diiodoperfluoropropane typically involves the iodination of perfluoropropane derivatives. One common method includes the reaction of perfluoropropane with iodine in the presence of a catalyst under controlled conditions . Industrial production methods may involve large-scale iodination processes, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
1,3-Diiodoperfluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as fluorine or chlorine, under specific conditions.
Reduction Reactions: The compound can be reduced to form perfluoropropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidizing agents can convert this compound into higher oxidation state compounds.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Diiodoperfluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in imaging techniques.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-Diiodoperfluoropropane involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the compound in different environments. The perfluorinated carbon chain provides hydrophobic properties, making it useful in applications requiring non-polar interactions .
Comparison with Similar Compounds
1,3-Diiodoperfluoropropane can be compared with other similar compounds, such as:
1,3-Dichloroperfluoropropane: Similar structure but with chlorine atoms instead of iodine, leading to different reactivity and applications.
1,3-Dibromoperfluoropropane: Contains bromine atoms, which also influence its chemical properties and uses.
1,3-Difluoroperfluoropropane: With fluorine atoms, this compound exhibits different reactivity and is used in various industrial applications.
The uniqueness of this compound lies in its iodine atoms, which provide distinct reactivity and potential for specialized applications in various fields .
Properties
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1,3-diiodopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6I2/c4-1(5,2(6,7)10)3(8,9)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEYKFZUVTYEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(C(F)(F)I)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448247 | |
Record name | 1,3-Diiodoperfluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422-91-3 | |
Record name | 1,3-Diiodoperfluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diiodohexafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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